Home > Products > Screening Compounds P132111 > Fosmetpantotenate
Fosmetpantotenate - 1858268-66-2

Fosmetpantotenate

Catalog Number: EVT-268667
CAS Number: 1858268-66-2
Molecular Formula: C20H31N2O9P
Molecular Weight: 474.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fosmetpantotenate, also known as RE-024, is a immunomodulator for treatment of Pantothenate Kinase Associated Neurodegeneration (PKAN).
Overview

Fosmetpantotenate, also known as RE-024, is an investigational small molecule designed as a replacement therapy for individuals with Pantothenate Kinase-Associated Neurodegeneration, a rare genetic disorder. This compound aims to address the biochemical deficiencies caused by mutations in the PANK2 gene, which is crucial for the synthesis of coenzyme A from pantothenic acid (vitamin B5). Fosmetpantotenate is engineered to cross the blood-brain barrier and restore levels of phosphopantothenic acid, thereby potentially ameliorating symptoms associated with this debilitating condition.

Source and Classification

Fosmetpantotenate is classified as a phosphopantothenate replacement therapy. It is synthesized from naturally occurring components, including L-alanine and vitamin B5 derivatives. The compound has gained attention due to its unique ability to penetrate the central nervous system and its potential role in restoring coenzyme A levels, which are critical for various metabolic processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of fosmetpantotenate involves several key steps:

  1. Starting Materials: The synthesis begins with pantothenic acid, which is phosphorylated to generate phosphopantothenic acid through the action of pantothenate kinase enzymes.
  2. Modification: Fosmetpantotenate is characterized by the introduction of a methyl ester at the carboxylate group of phosphopantothenic acid, a phenol phosphoester, and an alanine methyl ester phosphoramidate. This modification enhances its stability and bioavailability.
  3. Chirality: The compound contains two chiral carbon atoms and one chiral phosphorus atom, resulting in a mixture of diastereomers. The stereochemistry of these centers is crucial for its biological activity.

The synthesis process has been documented in various studies focusing on its efficacy and mechanism of action in cellular models .

Molecular Structure Analysis

Structure and Data

Fosmetpantotenate is a colorless oil characterized by its complex molecular structure:

  • Molecular Formula: C₁₄H₁₉N₂O₇P
  • Molecular Weight: Approximately 351.27 g/mol
  • Structural Features:
    • Contains two chiral centers.
    • The phosphorus atom serves as a chiral center, influencing the compound's pharmacological properties.

The structural integrity of fosmetpantotenate is essential for its function as a prodrug that delivers phosphopantothenate to cells .

Chemical Reactions Analysis

Reactions and Technical Details

Fosmetpantotenate undergoes several biochemical reactions once administered:

  1. Conversion to Phosphopantothenic Acid: Upon entering the body, fosmetpantotenate is converted into phosphopantothenic acid through enzymatic processes.
  2. Biosynthesis of Coenzyme A: The generated phosphopantothenic acid serves as a substrate for coenzyme A biosynthesis, effectively bypassing the metabolic block caused by PANK2 mutations.
  3. Interaction with Cellular Mechanisms: Fosmetpantotenate has been shown to influence various metabolic pathways that rely on coenzyme A, thereby impacting energy metabolism and signaling within cells .
Mechanism of Action

Process and Data

The mechanism of action for fosmetpantotenate primarily revolves around its ability to restore coenzyme A levels in neuronal cells:

  1. Cellular Uptake: Fosmetpantotenate crosses the blood-brain barrier and enters neuronal cells where it is converted into active metabolites.
  2. Restoration of Coenzyme A Levels: Studies have demonstrated that treatment with fosmetpantotenate leads to increased levels of free coenzyme A in vitro, although clinical dosing may require optimization for effectiveness .
  3. Impact on Neurodegeneration: By restoring coenzyme A levels, fosmetpantotenate aims to alleviate symptoms associated with Pantothenate Kinase-Associated Neurodegeneration, such as movement disorders and cognitive decline .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fosmetpantotenate exhibits several notable physical and chemical properties:

  • Appearance: Colorless oil
  • Solubility: Soluble in organic solvents; specific solubility data in aqueous solutions remains under investigation.
  • Stability: The modifications made during synthesis enhance its stability compared to unmodified phosphopantothenic acid.

These properties are crucial for determining the appropriate formulation for clinical use .

Applications

Scientific Uses

Fosmetpantotenate is primarily being investigated for its therapeutic potential in treating Pantothenate Kinase-Associated Neurodegeneration. Its applications include:

  • Clinical Trials: Currently undergoing pivotal Phase 3 clinical trials aimed at evaluating safety and efficacy in patients aged 6 to 65 years with this rare neurological disorder .
  • Potential Disease-Modifying Therapy: If successful, fosmetpantotenate could become the first approved treatment targeting the underlying cause of Pantothenate Kinase-Associated Neurodegeneration, offering hope to affected individuals worldwide .
Introduction to Pantothenate Kinase-Associated Neurodegeneration (PKAN)

Genetic and Molecular Basis of PKAN

PKAN follows an autosomal recessive inheritance pattern, requiring biallelic mutations in the PANK2 gene located on chromosome 20p13. This gene encodes mitochondrial pantothenate kinase 2 (PANK2), a crucial regulatory enzyme in coenzyme A (CoA) biosynthesis [2] [3]. Over 100 distinct pathogenic variants have been identified in PANK2, including missense, nonsense, frameshift, and splice-site mutations, with a predominance of loss-of-function alleles [2] [8]. The global distribution of mutations shows significant heterogeneity; however, founder effects have been documented in specific populations. Notably, in the Dominican Republic, the p.Y227C (c.680A>G) variant demonstrates an exceptionally high carrier frequency of 0.8% compared to the global average of <0.01%, accounting for a substantial cluster of PKAN cases due to a founder effect estimated to have been introduced 25-35 generations ago [8].

Table 1: Spectrum and Distribution of PANK2 Mutations in PKAN

Mutation TypeFunctional ConsequencePrevalenceGeographic Clusters
Missense (e.g., p.G521R)Reduced enzyme activity/stability~60% of allelesWorldwide
Nonsense/Frameshift (e.g., p.T168MfsX3)Truncated protein, complete loss of function~30% of allelesWorldwide
p.Y227CSeverely impaired catalytic functionHigh frequency in classical/atypical PKANDominican Republic (founder effect)
c.1594C>TAberrant splicing/protein truncationCompound heterozygous with p.Y227CDominican Republic
Splice-site variantsAltered mRNA processing~10% of allelesVariable

Role of PANK2 Mutations in Coenzyme A (CoA) Biosynthesis Dysregulation

The PANK2 enzyme catalyzes the first committed step in CoA biosynthesis: the phosphorylation of pantothenate (vitamin B5) to form 4'-phosphopantothenate [2] [9]. This reaction occurs within the mitochondrial intermembrane space, positioning PANK2 as a critical regulator of intramitochondrial CoA pools [2] [4]. Pathogenic PANK2 mutations disrupt this enzymatic function, leading to:

  • Systemic CoA Deficiency: Particularly severe within mitochondria, impairing critical metabolic pathways reliant on CoA, including the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation, and ketone body metabolism [4] [9].
  • Defective 4'-Phosphopantetheinylation: CoA serves as the donor of the 4'-phosphopantetheine (4'-PP) moiety required for the post-translational activation of essential enzymes. PANK2 deficiency reduces 4'-PP availability, compromising the function of:
  • Mitochondrial acyl carrier protein (mtACP): Essential for mitochondrial fatty acid synthesis and the lipoylation of key dehydrogenase complexes (e.g., pyruvate dehydrogenase, PDH-E2) [4].
  • Alpha-aminoadipic semialdehyde synthase (AASS): Critical in lysine metabolism [4].
  • 10-Formyltetrahydrofolate Dehydrogenase (ALDH1L2): Involved in folate metabolism [4].
  • Metabolite Accumulation: Reduced PANK2 activity leads to accumulation of its substrates, pantothenate and cysteine, particularly within the basal ganglia. Cysteine's iron-chelating properties are implicated in the pathological iron deposition observed via the Fenton reaction, generating reactive oxygen species and causing oxidative neuronal damage [3] [7].

Table 2: Key CoA-Dependent Enzymes and Pathways Affected in PKAN

Enzyme/ProteinBiological FunctionConsequence of 4'-PP DeficiencyDownstream Impact
mtACP (mitochondrial acyl carrier protein)Fatty acid synthesis, Lipoic acid biosynthesisImpaired lipoylation of PDH, KGDH, BCKDHReduced energy production (ATP), Mitochondrial dysfunction
ALDH1L2 (10-Formyltetrahydrofolate DH)Mitochondrial folate metabolismDisrupted one-carbon metabolismAltered nucleotide/amino acid synthesis
AASS (α-Aminoadipic semialdehyde synthase)Lysine degradation pathwayAccumulation of potentially neurotoxic intermediatesNeuronal stress, Altered neurotransmitter synthesis?
CoA itselfCentral cofactor in >100 metabolic reactionsGlobal reduction in acetyl-CoA, succinyl-CoA, malonyl-CoA etc.Impaired TCA cycle, β-oxidation, ketogenesis, acetylcholine synthesis

Clinical and Pathophysiological Manifestations of PKAN

PKAN manifests across a phenotypic spectrum primarily divided into classic and atypical forms, largely dictated by the severity and nature of the underlying PANK2 mutations:

  • Classic PKAN (~60% of cases): Presents with early-onset, rapid progression, typically before age 6 years (mean onset ~3.4 years). Initial symptoms often include gait disturbances, clumsiness, and frequent falls, evolving into severe oromandibular and limb dystonia, rigidity, and spasticity [3] [7]. Pigmentary retinopathy is a frequent feature (>60% of cases), often leading to significant visual impairment. Without intervention, most patients lose ambulation by their mid-teens (10-15 years post-onset) and frequently require gastrostomy feeding due to progressive dysphagia. Life expectancy is significantly reduced, primarily due to complications like aspiration pneumonia or nutritional compromise [7].
  • Atypical PKAN (~40% of cases): Characterized by later onset (mean ~13 years) and a slower, more variable progression. Speech defects (dysarthria, palilalia, tachylalia) and neuropsychiatric symptoms (impulsivity, depression, obsessive-compulsive traits, violent outbursts) are prominent early features [7] [8]. Movement disorders (dystonia, parkinsonism, tremors, gait freezing) develop later. Loss of independent ambulation typically occurs 15-40 years after symptom onset. Retinopathy is less common than in the classic form [7] [8].

A unifying pathophysiological hallmark is iron accumulation within the globus pallidus interna and substant nigra pars reticulata, visualized radiologically as the "eye-of-the-tiger" sign in most, but not all, cases (e.g., some Dominican Republic cases lack this sign despite typical symptoms) [7] [8]. Neuropathology reveals axonal spheroids (swellings) indicative of neuronal damage, gliosis, and neuronal loss within affected basal ganglia regions. The mechanistic link between CoA/4'-PP deficiency and iron dyshomeostasis involves mitochondrial dysfunction, oxidative stress from cysteine/iron-mediated radical generation, and impaired membrane lipid metabolism, culminating in neuronal death [3] [4] [7].

Table 3: Comparative Features of Classic vs. Atypical PKAN

FeatureClassic PKANAtypical PKAN
Age of Onset<6 years (mean ~3.4 yrs)>10 years (mean ~13 yrs), can extend into 3rd decade
Disease ProgressionRapid deterioration, periods of stabilitySlow, variable progression
Initial Prominent SymptomsGait disturbance, Dystonia (limb/oromandibular), FallsSpeech defects (dysarthria, palilalia), Neuropsychiatric symptoms (mood, behavior), Clumsiness
Retinopathy/Optic AtrophyCommon (>60%)Rare
"Eye-of-the-tiger" Sign on MRIHighly prevalent (>95%)Highly prevalent, though reports exist of absence in genetically confirmed cases
Loss of AmbulationTypically within 10-15 years of onsetTypically 15-40 years after onset
Cognitive ImpairmentOften masked by motor/speech deficitsVariable, psychiatric features often dominate
Common Causes of MortalityAspiration pneumonia, Nutritional compromise, Dystonia-related complicationsComplications of immobility, Aspiration

Properties

CAS Number

1858268-66-2

Product Name

Fosmetpantotenate

IUPAC Name

methyl (2S)-2-[[[(3R)-3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C20H31N2O9P

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C20H31N2O9P/c1-14(19(26)29-5)22-32(27,31-15-9-7-6-8-10-15)30-13-20(2,3)17(24)18(25)21-12-11-16(23)28-4/h6-10,14,17,24H,11-13H2,1-5H3,(H,21,25)(H,22,27)/t14-,17-,32?/m0/s1

InChI Key

HUWUHKIPYXWUPN-YVRVQSMLSA-N

SMILES

CC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1

Solubility

Soluble in DMSO

Synonyms

Fosmetpantotenate; RE-024; RE024; RE 024.

Canonical SMILES

CC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)OC)NP(=O)(OCC(C)(C)[C@H](C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.